molecular formula C13H12BrNO3S B12448482 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B12448482
M. Wt: 342.21 g/mol
InChI Key: DEDUOTKDHQIEMY-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12BrNO3S It is known for its unique structure, which includes a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-methoxyaniline with bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom and methoxy group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-bromo-N-(2-methylphenyl)benzenesulfonamide
  • N-(4-bromo-2-methylphenyl)benzenesulfonamide

Uniqueness

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of the bromine atom and the methoxy group on the benzene ring. This unique structure can result in different reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H12BrNO3S

Molecular Weight

342.21 g/mol

IUPAC Name

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12BrNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3

InChI Key

DEDUOTKDHQIEMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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